molecular formula C14H10N2O4 B12123935 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid CAS No. 1018501-25-1

2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12123935
CAS No.: 1018501-25-1
M. Wt: 270.24 g/mol
InChI Key: JTRRGSLOOQTFAB-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse applications in medicinal chemistry and material science. Benzimidazole compounds are recognized for their structural similarity to purine, making them valuable in drug design and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-aromatic diamines with carboxylic acids. One efficient method is the accelerated microdroplet synthesis, where 1,2-aromatic diamines react with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray ion source . This method significantly speeds up the reaction compared to bulk synthesis.

Another approach is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method is mild, acid-free, and yields high efficiency .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature contributes to its diverse applications in medicinal chemistry and material science .

Properties

CAS No.

1018501-25-1

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H10N2O4/c17-8-2-3-9(12(18)6-8)13-15-10-4-1-7(14(19)20)5-11(10)16-13/h1-6,17-18H,(H,15,16)(H,19,20)

InChI Key

JTRRGSLOOQTFAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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